3-(3-甲基-4-氧代-噻唑烷-2-亚氨基)-苯甲酸

描述

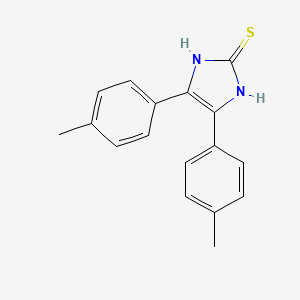

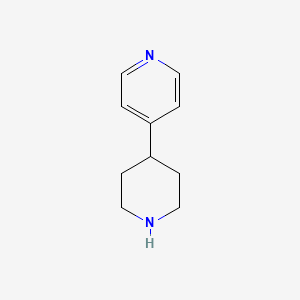

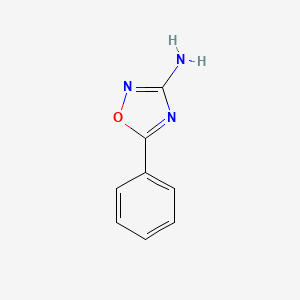

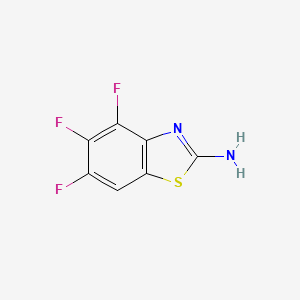

The compound 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is a derivative of thiazolidinone, a heterocyclic compound containing a five-membered ring with sulfur and nitrogen heteroatoms. This class of compounds is known for its biological activities, including antimicrobial and anticancer properties . The molecular structure of similar compounds often features a planar thiazolidine moiety, which can be inclined at various angles to the benzoic acid fragment, as seen in related structures .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate precursors. For instance, benzothiazolamine-based bisthiourea precursors were cyclized into bis thiazolidinone derivatives using dimethyl but-2-meditate in the presence of dry methanol . Similarly, Schiff bases derived from amino-benzothiazole and 2-formylbenzoic acid were used to synthesize metal complexes . These methods suggest that the synthesis of 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid would likely involve a condensation reaction between a thiazolidinone precursor and an amino-benzoic acid derivative.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which can exhibit deviations from planarity. X-ray structure analysis of related compounds has revealed that the thiadiazolidine rings show pronounced deviations from planarity, with the sulfur atom out of the plane of the other four atoms . The planarity of the thiazolidine moiety and its inclination relative to the benzoic acid fragment are important for the biological activity of these compounds .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions. For example, 2-imino-1,3-thiazetidines were oxidized to 1-oxo-1-λ^4-1,2,4-thiadiazolidin-3-ones using H2O2/glacial acetic acid . Additionally, thiazolidinone derivatives have been shown to react with mercapto succinic acid to form acetic acids, which can then be cyclized to form the final thiazolidinone compounds . These reactions indicate that 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid could potentially participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of various functional groups, such as the benzoic acid moiety, can contribute to the formation of hydrogen bonds and π-π stacking interactions, which can affect the compound's solubility and crystalline structure . The electronic and steric properties of these compounds have been studied using molecular modeling and QSAR studies, which help to understand the effect of structure on biological activity .

科学研究应用

抗氧化剂和抗炎剂

Raut 等人 (2020 年) 的研究重点是合成苯并稠合噻唑衍生物,以评估其抗氧化和抗炎活性。研究发现,某些衍生物与标准参照物相比表现出显着的抗炎活性。此外,这些化合物对各种活性物质表现出有效的抗氧化活性,表明它们作为替代抗氧化剂和抗炎剂的潜力 (Raut 等人,2020 年)。

用于药物开发的水杨酸衍生物

Tjahjono 等人 (2022 年) 讨论了水杨酸衍生物(特别是 2-((3-(氯甲基)苯甲酰)氧基)苯甲酸 (3-CH2Cl))作为传统非甾体抗炎药 (NSAID)(如阿司匹林 (ASA))的替代品的潜力。对 COX-2 特异性、毒性谱以及抗炎和抗血小板活性的初步评估表明,3-CH2Cl 可能是一种很有前景的新药开发化合物 (Tjahjono 等人,2022 年)。

药用化学中的噻唑烷衍生物

Sahiba 等人 (2020 年) 和 Santos 等人 (2018 年) 回顾了噻唑烷衍生物的合成、构效关系和药理活性,重点介绍了它们的广泛生物学特性,包括抗癌、抗菌和抗炎作用。这些研究强调了噻唑烷骨架在药物发现中的多功能性以及它们在开发新治疗剂中的潜力 (Sahiba 等人,2020 年);(Santos 等人,2018 年)。

合成中的绿色化学

JacqulineRosy 等人 (2019 年) 的一篇综述重点介绍了噻唑烷酮衍生物的绿色合成,评估了它们对各种病原体的生物活性。该综述强调了在创造生物活性化合物中环保合成方法的重要性,展示了绿色化学在药用化学中的作用 (JacqulineRosy 等人,2019 年)。

安全和危害

This would involve studying the compound’s toxicity, flammability, and environmental impact. Appropriate safety precautions for handling the compound would also be considered.

未来方向

This would involve considering potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.

属性

IUPAC Name |

3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-13-9(14)6-17-11(13)12-8-4-2-3-7(5-8)10(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIAMVJQJJHOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360991 | |

| Record name | 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

CAS RN |

436811-29-9 | |

| Record name | 3-[(3-Methyl-4-oxo-2-thiazolidinylidene)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)